(Z)-4-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino)-3-methyl-4-oxobut-2-enoic acid
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Overview
Description
(Z)-4-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino)-3-methyl-4-oxobut-2-enoic acid is a complex organic compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a pyrazol ring, a phenyl group, and multiple functional groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazol ring. One common method is the reaction of 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl with an appropriate amine under controlled conditions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, helps in scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Converting functional groups to more oxidized forms.
Reduction: : Reducing specific functional groups to simpler forms.
Substitution: : Replacing one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound has shown potential as a bioactive molecule. It can interact with biological targets, influencing cellular processes and pathways.
Medicine
The compound's biological activity suggests potential therapeutic applications. It may be explored for its effects on diseases such as cancer, inflammation, and infections.
Industry
In the industrial sector, this compound can be used in the development of new materials, pharmaceuticals, and agrochemicals. Its unique structure and reactivity make it valuable for creating innovative products.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Pyrazol derivatives: : Other pyrazol-based compounds with similar functional groups.
Phenyl-containing compounds: : Compounds with phenyl groups that exhibit similar reactivity.
Oxo-containing acids: : Other oxo acids with comparable structures and properties.
Uniqueness
What sets this compound apart is its specific combination of functional groups and the resulting reactivity. Its unique structure allows for diverse applications and interactions, making it distinct from other similar compounds.
Properties
IUPAC Name |
(Z)-4-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-3-methyl-4-oxobut-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-10(9-13(20)21)15(22)17-14-11(2)18(3)19(16(14)23)12-7-5-4-6-8-12/h4-9H,1-3H3,(H,17,22)(H,20,21)/b10-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPTSSWKAOBULBM-KTKRTIGZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C(=CC(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)/C(=C\C(=O)O)/C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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